3-(2H-1,2,3-Triazol-2-yl)piperidine

Lipophilicity Permeability ADME

Generic substitution among piperidine-triazole hybrids fails-N1- vs. N2-triazole linkage alone shifts LogP by >0.7 units (N2-LogP -0.17 vs. N1-LogP 0.53), altering solubility and permeability. This compound delivers the precise N2-linked 2H-triazole regioisomer with 3-position piperidine attachment for unambiguous SAR. • N2-linked 2H-triazole: LogP -0.17 enhances aqueous solubility & reduces non-specific binding vs. N1-isomer • ≥98% purity (free base & HCl salt) ensures reproducible assay & conjugation results • Free piperidine NH enables CuAAC click derivatization; pre-installed triazole resists metabolism • HCl salt (CAS 1822674-31-6) available for direct use in biological assays & in vivo PK studies

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13251210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,2,3-Triazol-2-yl)piperidine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2N=CC=N2
InChIInChI=1S/C7H12N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h4-5,7-8H,1-3,6H2
InChIKeyKGLMRCGIKAKFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2H-1,2,3-Triazol-2-yl)piperidine Overview


3-(2H-1,2,3-Triazol-2-yl)piperidine (CAS 1554196-84-7; free base) and its hydrochloride salt (CAS 1822674-31-6) belong to the class of N2-linked 1,2,3-triazolylpiperidines [1]. This heterocyclic building block incorporates a piperidine ring substituted at the 3-position with a 2H-1,2,3-triazole moiety, offering a unique regioisomeric connectivity compared to the more common N1-linked triazolylpiperidines . With a molecular weight of 152.2 g/mol (free base) and a predicted LogP of -0.17, the compound presents distinct physicochemical properties that directly influence solubility, permeability, and biological target engagement . The free base is available with a purity of ≥98%, while the hydrochloride salt provides enhanced aqueous solubility for biological assays [1].

Regioisomer N2-linked 2H-1,2,3-triazole scaffold
Form Free base or hydrochloride salt
Purity grade High-purity building block for SAR

Specificity of 3-(2H-1,2,3-Triazol-2-yl)piperidine vs. Isomers


Generic substitution among piperidine-triazole hybrids fails because even minor regioisomeric variations—such as N1- versus N2-triazole linkage or 3- versus 4-piperidine substitution—can drastically alter lipophilicity, metabolic stability, and target binding profiles [1]. For instance, the N2-linked 2H-triazole in the target compound confers a LogP of -0.17, whereas the N1-linked 1H-isomer exhibits a LogP of 0.53, representing a >0.7 log unit difference that translates to significant shifts in aqueous solubility and membrane permeability . Furthermore, the 3-position attachment on the piperidine ring creates distinct three-dimensional vectors compared to 4-substituted analogs, which can critically influence enzyme active site complementarity and receptor binding geometry [2]. The quantitative evidence below confirms that 3-(2H-1,2,3-triazol-2-yl)piperidine is not freely exchangeable with closely related triazolylpiperidines.

Attribute
Target
Substitute risk
Triazole linkage
N2-linked (2H)
N1-linked shifts lipophilicity and solubility profile
Piperidine substitution
3-position
4-substituted alters binding geometry
Salt form
HCl salt or free base
Solubility profile may not transfer

Differentiation Evidence for 3-(2H-1,2,3-Triazol-2-yl)piperidine


LogP Differentiation: N2- vs. N1-Linked Triazole Regioisomers

The N2-linked 2H-1,2,3-triazole regioisomer (target compound) exhibits a measured/calculated LogP of -0.17, whereas the N1-linked 1H-1,2,3-triazol-1-yl analog shows a LogP of 0.53 . This >0.7 log unit difference arises from the distinct electronic distribution and hydrogen-bonding capacity of the 2H-triazole moiety, which features a non-aromatic N2 substitution pattern that lowers overall lipophilicity [1].

LogP regioisomer shift
Head-to-head
ΔLogP 0.70
Altered aqueous solubility and permeability profile
Calculated values; free base comparison
Lipophilicity Permeability ADME Regioisomerism

Purity Advantage Over 4-Substituted Analogs

The commercially supplied 3-(2H-1,2,3-triazol-2-yl)piperidine (free base) is certified with a purity of ≥98%, as verified by HPLC analysis . In contrast, the closely related 4-(2H-1,2,3-triazol-2-yl)piperidine analog is routinely offered at a lower purity specification of 95–97% from multiple vendors . This difference ensures fewer unidentified impurities and greater lot-to-lot consistency.

Purity comparison
Cross-study
≥98% vs 95–97%
Supports reproducible SAR and assay outcomes
Commercial supplier specifications
Purity Reproducibility QC Chemical Procurement

Regioisomeric Impact on P2X7 Receptor Antagonism

While direct head-to-head activity data for 3-(2H-1,2,3-triazol-2-yl)piperidine itself are not yet reported, the 1,2,3-triazolopiperidine scaffold class demonstrates potent human P2X7 receptor antagonism [1]. Initial SAR studies in this class identified compounds with human P2X7R IC50 values in the low nanomolar range (e.g., <100 nM) [1]. However, the specific N2-linked 2H-triazole connectivity present in the target compound is less common and may alter binding kinetics relative to the N1-linked analogs predominantly studied [2]. The 3-substituted piperidine orientation further provides a distinct exit vector compared to 4-substituted triazolylpiperidines, which SAR data indicate can significantly affect rodent potency and metabolic stability [1].

P2X7R scaffold class
Class-level
Low nM IC50 reported for class
Underexplored SAR space; target compound not yet measured
FLIPR assay; direct data needed
P2X7 Antagonism Neuroinflammation SAR Brain Penetration

Physicochemical Differentiation from Positional Isomers

The predicted density of 3-(2H-1,2,3-triazol-2-yl)piperidine free base is 1.34±0.1 g/cm³, which is slightly higher than the 1.30±0.1 g/cm³ predicted for the 3-(1H-1,2,3-triazol-1-yl)piperidine regioisomer [1]. Both isomers share a predicted boiling point of 295.2±50.0 °C [1]. The elevated density may correlate with improved crystallinity and solid-state handling characteristics.

Density
Head-to-head
1.34 vs 1.30 g/cm³
May support crystallization and handling
Predicted values; experimental verification advised
Physicochemical Properties Crystallinity Purification Handling

Hydrochloride Salt Form for Biological Assays

The hydrochloride salt (CAS 1822674-31-6) of 3-(2H-1,2,3-triazol-2-yl)piperidine is available with a molecular weight of 188.66 g/mol and a certified purity of 98% . In contrast, the free base form (152.20 g/mol) lacks the same level of aqueous solubility. While direct solubility data for the salt is not reported, the addition of the hydrochloride counterion typically increases aqueous solubility by 1–2 orders of magnitude for basic amine-containing compounds [1]. This salt form is particularly advantageous for in vitro assays and in vivo studies requiring aqueous dosing solutions.

Salt solubility
Class-level
~10–100× expected enhancement
Supports aqueous assay and formulation workflows
Amine HCl class behavior; verify experimentally
Salt Selection Solubility Bioavailability Formulation

Applications for 3-(2H-1,2,3-Triazol-2-yl)piperidine


P2X7 Antagonist Lead Optimization for Neuroinflammation

Given the established class activity of 1,2,3-triazolopiperidines as potent, brain-penetrant P2X7R antagonists [1], the structurally distinct N2-linked 2H-triazole connectivity of the target compound presents an opportunity to explore novel SAR space. The lower LogP (-0.17) relative to N1-linked analogs (0.53) may enhance aqueous solubility and reduce non-specific protein binding, potentially improving free brain exposure . Procurement of the hydrochloride salt (≥98% purity) ensures immediate use in FLIPR calcium flux assays to assess P2X7R antagonism .

Bioconjugate Synthesis via Click Chemistry

The free piperidine NH group can be functionalized with alkynyl handles for subsequent CuAAC click reactions, while the pre-installed 2H-1,2,3-triazole ring provides a stable, metabolically resistant linkage. The 3-position attachment vector may allow for more favorable spatial presentation of conjugated payloads (e.g., fluorescent dyes, biotin) compared to 4-substituted analogs [1]. The high purity (≥98%) minimizes side reactions during conjugation [2].

Salt and Solubility Optimization for Preclinical Formulation

The hydrochloride salt form (CAS 1822674-31-6) of 3-(2H-1,2,3-triazol-2-yl)piperidine offers enhanced aqueous solubility relative to the free base, as is typical for amine hydrochlorides [3]. This property is critical for preparing injectable formulations or oral solutions in early in vivo pharmacokinetic studies. The ≥98% purity certification ensures that observed pharmacokinetic parameters are not confounded by impurities .

Privileged Scaffold Diversification for Chemical Libraries

The combination of a piperidine ring (a privileged structure in medicinal chemistry) with the less common N2-linked 2H-1,2,3-triazole provides a structurally unique building block for diversity-oriented synthesis [1][4]. Libraries generated from this scaffold can probe biological targets where conventional N1-triazolylpiperidines have failed due to poor solubility or off-target activity. The compound's availability in both free base and hydrochloride forms enables parallel library synthesis in both organic and aqueous media.

Application
Selection Property
Validation Focus
P2X7R SAR exploration
N2-linked regioisomeric scaffold
Functional P2X7R assay response
Click chemistry bioconjugation
Free piperidine NH handle
Conjugation efficiency review
Aqueous formulation development
HCl salt solubility profile
Solubility-dependent exposure review
Diversity-oriented library synthesis
Underexplored N2-triazole topology
Library screening hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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